molecular formula C14H17NO3 B1444318 tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate CAS No. 152400-17-4

tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate

Cat. No. B1444318
CAS RN: 152400-17-4
M. Wt: 247.29 g/mol
InChI Key: PPKCCKKBUDKBFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate is C14H17NO3. It contains a total of 37 bonds, including 20 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .

Scientific Research Applications

Synthesis and Reactivity

  • The chemical tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate serves as a structural motif in bioactive natural products and synthetic drugs, and its synthesis can be achieved through the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates in metal- and base-free conditions (Xie et al., 2019).
  • This compound also finds application in the one-pot synthesis of quinoline-2-carboxylates, a crucial subclass of quinoline derivatives known for their presence in various biologically active molecules, and its synthesis is optimized using 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base in acetonitrile (Gabrielli et al., 2016).

Catalysis and Reaction Mechanisms

  • tert-Butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate is employed in advanced catalysis, notably in the synthesis of 3-alkylated quinolines through a domino radical addition/cyclization reaction under metal-free conditions, facilitated by tert-butyl peroxybenzoate (TBPB), showcasing the compound's versatility in organic synthesis (Chen et al., 2018).

Advanced Materials and Photophysics

  • In the realm of material science, the compound is used in the synthesis and photochemistry of quinoline analogs of the perimidinespirohexadienone family of photochromes, contributing to the development of materials with unique light-responsive properties (Moerdyk et al., 2009).

properties

IUPAC Name

tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-11-12(17-11)9-6-4-5-7-10(9)15/h4-7,11-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKCCKKBUDKBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(O2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate
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tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate
Reactant of Route 3
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tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate
Reactant of Route 4
tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate
Reactant of Route 5
tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate
Reactant of Route 6
tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate

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